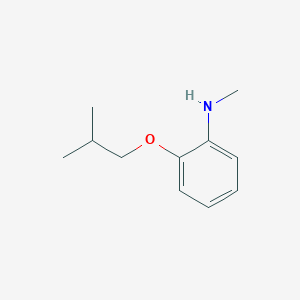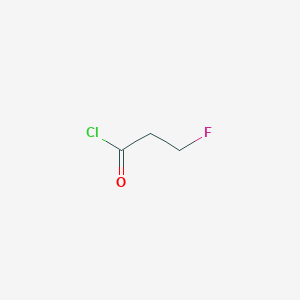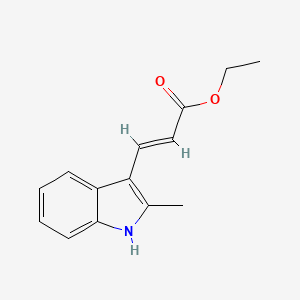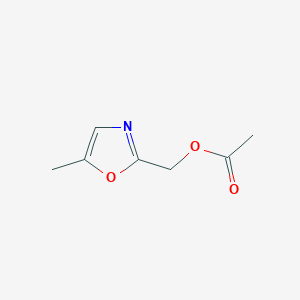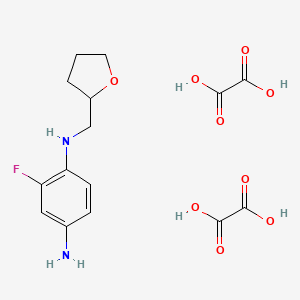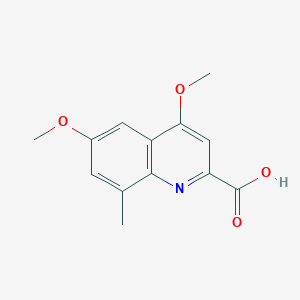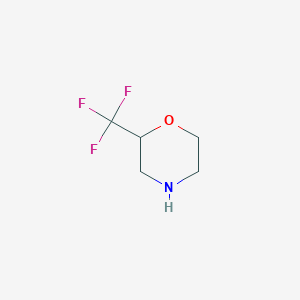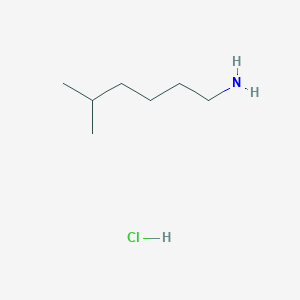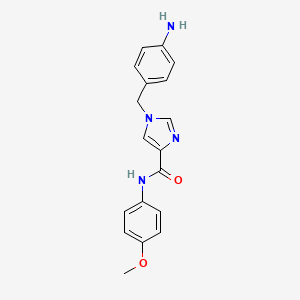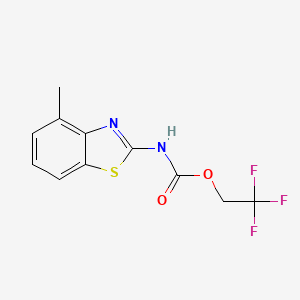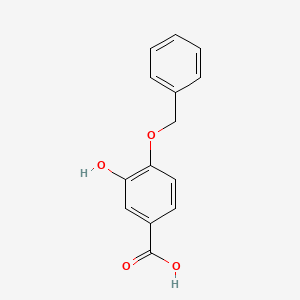![molecular formula C14H25Cl2N3 B1442563 1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride CAS No. 1332531-43-7](/img/structure/B1442563.png)
1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Antidepressant Synthesis
- Application Summary : This compound plays a significant role in the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .
- Methods and Procedures : The specific methods and procedures for synthesizing these antidepressants involve various metal-catalyzed reactions. Transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in these processes .
- Results and Outcomes : The development of these antidepressants is crucial as they have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
2. Antimalarial Research
- Application Summary : Synthetic 1, 4-disubstituted piperidines, including “1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride”, have been evaluated for their selectivity against resistant Plasmodium falciparum .
- Methods and Procedures : The antiplasmodial activity of these compounds was determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum by in vitro parasite growth inhibition .
- Results and Outcomes : Some of these compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL. Three promising analogues were identified which were more active on the resistant strain than the sensitive strain .
3. Anticancer Research
- Application Summary : Piperidine derivatives, including “1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride”, have been studied for their potential anticancer properties . These compounds have shown promising results in inhibiting the proliferation and metastasis of various types of cancers .
- Methods and Procedures : The anticancer activity of these compounds is typically evaluated using in vitro and in vivo models. This involves assessing their effects on cancer cell proliferation, apoptosis, and other key processes involved in cancer progression .
- Results and Outcomes : While the specific outcomes can vary depending on the type of cancer and the specific compound being studied, some piperidine derivatives have shown significant anticancer activity. This suggests that they could potentially be developed into effective anticancer drugs .
4. Antiviral Research
- Application Summary : Piperidine derivatives are also being explored for their antiviral properties . These compounds could potentially be used to develop new antiviral drugs, particularly for viruses that currently lack effective treatments .
- Methods and Procedures : The antiviral activity of these compounds is typically assessed using in vitro assays. This involves exposing virus-infected cells to the compounds and then measuring the effect on viral replication .
- Results and Outcomes : While research in this area is still ongoing, some piperidine derivatives have shown promising antiviral activity in preliminary studies .
5. Antimicrobial Research
- Application Summary : Piperidine derivatives have been studied for their potential antimicrobial properties . These compounds could potentially be used to develop new antimicrobial drugs, particularly for microbes that currently lack effective treatments .
- Methods and Procedures : The antimicrobial activity of these compounds is typically assessed using in vitro assays. This involves exposing microbe-infected cells to the compounds and then measuring the effect on microbial replication .
- Results and Outcomes : While research in this area is still ongoing, some piperidine derivatives have shown promising antimicrobial activity in preliminary studies .
6. Antifungal Research
- Application Summary : Piperidine derivatives are also being explored for their antifungal properties . These compounds could potentially be used to develop new antifungal drugs, particularly for fungi that currently lack effective treatments .
- Methods and Procedures : The antifungal activity of these compounds is typically assessed using in vitro assays. This involves exposing fungus-infected cells to the compounds and then measuring the effect on fungal replication .
- Results and Outcomes : While research in this area is still ongoing, some piperidine derivatives have shown promising antifungal activity in preliminary studies .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[[4-(dimethylamino)phenyl]methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3.2ClH/c1-16(2)14-5-3-12(4-6-14)11-17-9-7-13(15)8-10-17;;/h3-6,13H,7-11,15H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCZXCXXWSEHCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCC(CC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





